2-(Methylamino)quinoline-4-carbonitrile
Overview
Description
2-(Methylamino)quinoline-4-carbonitrile is a chemical compound belonging to the quinoline family, characterized by its molecular structure that includes a methylamino group attached to the quinoline ring at the 2-position and a carbonitrile group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Methylation Reaction:
Cyanation Reaction: The carbonitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to a primary amine, resulting in 2-(methylamino)quinoline-4-amine.
Substitution: Substitution reactions at the quinoline ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: 2-(methylamino)quinoline-4-amine.
Substitution Products: A variety of quinoline derivatives with different functional groups.
Scientific Research Applications
2-(Methylamino)quinoline-4-carbonitrile has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting various diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Methylamino)quinoline-4-carbonitrile exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
2-(Methylamino)ethanol
Benzoic acid derivatives
Quinoline-4-carboxylic acid
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Properties
IUPAC Name |
2-(methylamino)quinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYBPQWMMTFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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